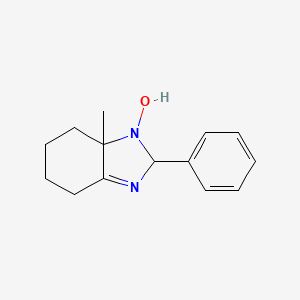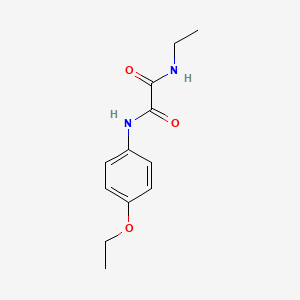![molecular formula C19H13N3OS B4943033 N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a thiophene ring. Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic semiconductors, and fluorescent dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide, typically involves the condensation of 1,2-diamines with dicarbonyl compounds . One common method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as green chemistry approaches and cost-effective methods are employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction of nitro groups to amines is a common reaction for quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or iron complexes are used under hydrogenation conditions.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline and thiophene derivatives.
Applications De Recherche Scientifique
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Used in the development of organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Quinoxaline: A basic structure with fused benzene and pyrazine rings.
Pthalazine: Similar to quinoxaline but with a different nitrogen arrangement.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Uniqueness: N2-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide is unique due to its combination of quinoxaline, phenyl, and thiophene moieties, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAKGOHDTGZVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4942950.png)
![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)

![N-cyclopropyl-3-{1-[(2-oxo-1-piperidinyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4942977.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4942987.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B4942995.png)

![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4943008.png)
![4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4943040.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)

![2-[(4-cyano-3-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B4943061.png)
